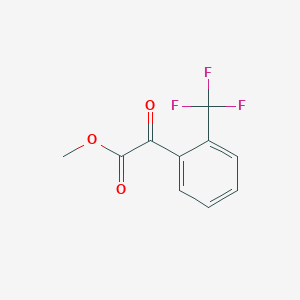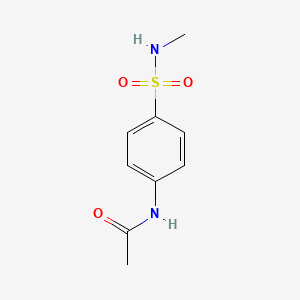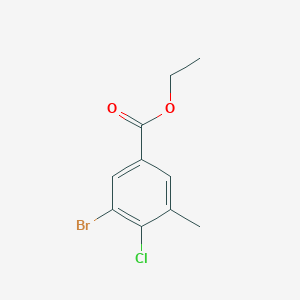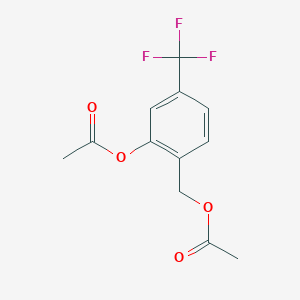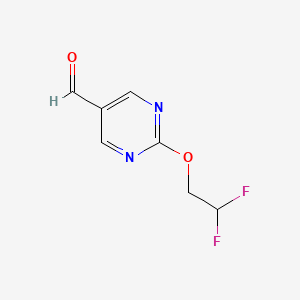
2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,2-Difluoroethoxy)pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C7H6F2N2O2 . It has a molecular weight of 188.13 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6F2N2O2/c8-6(9)4-13-7-10-1-5(3-12)2-11-7/h1-3,6H,4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator . .Wissenschaftliche Forschungsanwendungen
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine
Fluorinated pyrimidines (FPs), like 5-Fluorouracil (5-FU), are pivotal in treating cancer, benefiting over 2 million patients annually. Research in fluorine chemistry has enhanced the precision of FPs in cancer therapy. Advances in 5-FU synthesis, including isotope incorporation for metabolic and biodistribution studies, and preparations of FP-substituted RNA and DNA for biophysical analyses, have offered insights into FPs’ impact on nucleic acid structure and dynamics. Beyond inhibiting thymidylate synthase, FPs affect various RNA- and DNA-modifying enzymes, suggesting new therapeutic mechanisms and the potential of polymeric FPs in personalized medicine (Gmeiner, 2020).
Importance of Hybrid Catalysts in Pyrimidine Synthesis
Pyranopyrimidine scaffolds, key in medicinal and pharmaceutical industries, have seen significant investigation. These scaffolds’ synthesis through one-pot multicomponent reactions using various catalysts (e.g., organocatalysts, metal catalysts) has expanded their applicability. This review spans synthetic pathways for substituted pyranopyrimidine derivatives, highlighting the role of hybrid catalysts from 1992 to 2022 in developing these molecules, showcasing the versatility of pyrimidine cores in drug development (Parmar et al., 2023).
Pyrimidines in Anti-inflammatory and Optical Sensor Applications
Research on pyrimidines reveals their wide-ranging pharmacological effects, including anti-inflammatory properties. Anti-inflammatory activities are attributed to their effects on key mediators like prostaglandin E2 and tumor necrosis factor-α. This comprehensive review discusses recent developments in pyrimidine synthesis, their anti-inflammatory effects, and structure–activity relationships, offering insight into developing new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
Pyrimidine derivatives also serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for optical sensor applications. This review encompasses pyrimidine-based optical sensors, detailing the recent literature from 2005 to 2020 and underscoring their biological and medicinal applications alongside their utility in sensing technologies (Jindal & Kaur, 2021).
Pyrimidines in Medicinal Chemistry
Pyrimidine scaffolds exhibit diverse pharmacological activities, including anticancer and anti-HIV effects. This versatility makes them attractive for drug discovery and design, with numerous clinically approved drugs incorporating pyrimidine motifs. A systematic analysis of pyrimidine derivatives from a pharmacological perspective serves as a foundation for the development of new, effective, and safe medicines (Chiriapkin, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethoxy)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)4-13-7-10-1-5(3-12)2-11-7/h1-3,6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXNVYRYPBDKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)


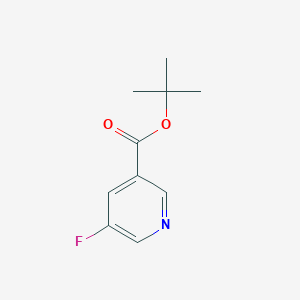
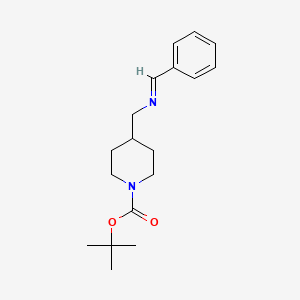

![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)

